molecular formula C22H22ClN5O3S B14974701 N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B14974701
M. Wt: 472.0 g/mol
InChI Key: TVZSIKBPIKZCKP-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-chlorophenylamine, which is then reacted with various intermediates to form the final compound. Key steps include:

    Formation of 3-Chlorophenylamine: This can be achieved through the chlorination of aniline.

    Synthesis of the Triazinyl Intermediate: The triazinyl ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The triazinyl intermediate is then coupled with the 3-chlorophenylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinyl ring or the amide group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazinyl derivatives and amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazinyl ring and the chlorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-aminophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
  • N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-methylphenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Uniqueness

N-(3-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is unique due to the presence of the propanamidophenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide

InChI

InChI=1S/C22H22ClN5O3S/c1-3-17(20(30)24-14-9-7-8-13(23)12-14)32-22-26-21(31)19(27-28-22)15-10-5-6-11-16(15)25-18(29)4-2/h5-12,17H,3-4H2,1-2H3,(H,24,30)(H,25,29)(H,26,28,31)

InChI Key

TVZSIKBPIKZCKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)CC

Origin of Product

United States

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